molecular formula C18H19ClFNO2S B2705038 2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE CAS No. 1797792-63-2

2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE

Cat. No.: B2705038
CAS No.: 1797792-63-2
M. Wt: 367.86
InChI Key: OQHZHOGSWLXUCF-UHFFFAOYSA-N
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Description

This compound features a chloro-fluoro-substituted phenyl ring linked via an acetamide group to a tetrahydropyran (oxane) moiety bearing a thiophen-2-yl substituent. Its structural complexity may influence solubility, bioavailability, and target binding compared to simpler acetamide derivatives .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO2S/c19-14-3-1-4-15(20)13(14)11-17(22)21-12-18(6-8-23-9-7-18)16-5-2-10-24-16/h1-5,10H,6-9,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHZHOGSWLXUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC2=C(C=CC=C2Cl)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Acetamide Core: The acetamide core can be synthesized by reacting 2-chloro-6-fluoroaniline with acetic anhydride under acidic conditions.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid derivative reacts with a halogenated intermediate.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be formed through a cyclization reaction involving a suitable diol and an acid catalyst.

    Final Coupling: The final step involves coupling the tetrahydropyran intermediate with the acetamide core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles like amines, thiols, and alcohols, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-CHLORO-6-FLUOROPHENYL)-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

The following table summarizes key structural differences and research findings for analogous compounds:

Compound Name Substituents Heterocyclic Groups Reported Properties Reference
2-(2-Chloro-6-Fluorophenyl)-N-{[4-(Thiophen-2-yl)Oxan-4-yl]Methyl}Acetamide 2-Cl, 6-F phenyl Oxane, thiophene No direct functional data; structural analysis inferred from synthesis protocols.
N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)Thio)Acetamide 4-Cl phenyl Pyridine, styryl High yield (85%), pale orange crystals; potential for optoelectronic applications.
N-(6-Ethoxy-Benzothiazole-2-yl)-2-(4-Chlorophenyl)Acetamide 4-Cl phenyl, 6-ethoxy benzothiazole Benzothiazole Patent compound; substituent flexibility (e.g., X = NH, CH2) for tuning bioactivity.
2-[(4-Bromophenyl)Sulfanyl]-N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]Acetamide 4-Br phenyl, 2-Cl phenyl Thiazole Molecular formula C17H12BrClN2OS2; potential antimicrobial or kinase inhibition roles.
2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)Thiophen-2-yl)Thiophen-2-yl]-1,3,4-Oxadiazol-5-yl)Amino]Acetic Acid Hydroxyethoxy-thiophene Thiophene, oxadiazole DNA-binding affinity (−6.58 kcal/mol via docking studies).

Key Observations:

Heterocyclic Influence : The oxane-thiophene combination introduces conformational rigidity and polarizability, contrasting with benzothiazole () or pyridine () moieties. This could modulate solubility or π-π stacking interactions.

Functional Outcomes : While docking studies for thiophene-oxadiazole analogs demonstrate DNA binding (), the target compound’s biological activity remains speculative without experimental validation.

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide is a synthetic molecule with potential biological activity, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H13ClFNO2S
  • Molecular Weight : 349.8 g/mol
  • CAS Number : 2380010-50-2

The structure consists of a chloro-fluorophenyl group linked to an oxan-based moiety substituted with a thiophene ring. This unique structure may contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. The specific biological activities of 2-(2-chloro-6-fluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide are currently under investigation.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, similar to other amide derivatives.
  • Receptor Modulation : The presence of the chloro and fluorine substituents may enhance binding affinity to various receptors, potentially including those involved in pain modulation and inflammation.

Case Study 1: Anti-inflammatory Activity

A study focusing on a structurally related compound demonstrated that benzamide derivatives exhibit potent inhibition of mPGES-1 (microsomal prostaglandin E synthase-1), which is crucial in inflammatory responses. The compound showed an IC50 value of 8 nM against mPGES-1, indicating high potency in reducing inflammation .

Case Study 2: Analgesic Properties

In vivo studies utilizing models of thermal hyperalgesia revealed that related compounds displayed significant analgesic effects with an effective dose (ED50) around 36.7 mg/kg. This suggests that the target compound may also possess similar pain-relieving properties .

Case Study 3: Selectivity and Safety Profile

Another study highlighted the selectivity of similar compounds over COX enzymes (Cyclooxygenases), which are known for their role in gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity profile indicates potential for safer therapeutic applications .

Data Tables

PropertyValue
Molecular FormulaC17H13ClFNO2S
Molecular Weight349.8 g/mol
CAS Number2380010-50-2
Potential ActivitiesAnti-inflammatory, Analgesic
IC50 (mPGES-1)~8 nM
ED50 (Thermal Hyperalgesia)~36.7 mg/kg

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